N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide
CAS No.: 941932-58-7
Cat. No.: VC11902221
Molecular Formula: C20H24N4O4
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941932-58-7 |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
| Standard InChI | InChI=1S/C20H24N4O4/c1-13-5-8-15(9-6-13)18(23(3)4)12-21-19(25)20(26)22-16-10-7-14(2)11-17(16)24(27)28/h5-11,18H,12H2,1-4H3,(H,21,25)(H,22,26) |
| Standard InChI Key | ZFVAQLYAPRWWNJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])N(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])N(C)C |
Introduction
Synthesis and Preparation
The synthesis of similar ethanediamides typically involves condensation reactions between appropriate amines and carboxylic acid derivatives. For N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide, a plausible synthesis route might involve reacting a diamine precursor with a nitro-substituted benzoic acid derivative and a 4-methylphenyl-containing amine.
Synthesis Steps:
-
Preparation of Diamine Precursor: Synthesize or obtain the diamine precursor, which could involve reducing a nitro compound to an amine.
-
Condensation Reaction: React the diamine with the appropriate carboxylic acid derivatives under conditions that facilitate amide bond formation.
Potential Applications
Ethanediames are versatile compounds used in various applications, including:
-
Pharmaceuticals: As intermediates or active compounds due to their ability to interact with biological targets.
-
Materials Science: In the synthesis of polymers or as additives due to their thermal stability and chemical resistance.
-
Organic Synthesis: As building blocks for more complex molecules.
Research Findings and Challenges
While specific research findings on N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide are not available, studies on similar compounds highlight their potential in biological assays and material science applications. Challenges in researching this compound include the lack of detailed spectroscopic data (e.g., NMR, IR) and biological activity assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume